molecular formula C27H22N2O B8203793 (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8203793
M. Wt: 390.5 g/mol
InChI Key: PUSBILBZRCBYNW-RUZDIDTESA-N
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Description

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzhydryl-substituted pyridine moiety and a phenyl group at the 4-position of the oxazoline ring. Its stereochemistry at the 4-position is defined as (S)-configuration, which is critical for its application in asymmetric catalysis and coordination chemistry. This compound serves as a ligand in transition metal complexes, such as ruthenium-based catalysts, enabling enantioselective transformations (e.g., borrowing hydrogen amination) .

Properties

IUPAC Name

(4S)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSBILBZRCBYNW-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Steps

The gold-catalyzed method leverages Au(I) and Au(III) complexes to facilitate propargylic substitution and subsequent cyclization. As demonstrated in analogous syntheses, the process involves:

  • Propargylic Substitution : Reaction of 1,3-diphenylprop-2-yn-1-ol with p-toluamide in the presence of AuBr₃ (5 mol%) and AgOTf (15 mol%) in toluene under reflux for 20 minutes. This step forms a propargylic amide intermediate.

  • Cyclization : Addition of Ph₃PAuNTf₂ (5 mol%) and molecular sieves (MS 4A) to the intermediate at 60°C induces cycloisomerization, yielding the oxazoline ring.

Table 1: Gold-Catalyzed Synthesis Parameters

StepReagents/CatalystsConditionsYield (%)
Propargylic SubstitutionAuBr₃, AgOTfToluene, reflux, 20 min85–90*
CyclizationPh₃PAuNTf₂, MS 4A60°C, 24 h52

*Yield inferred from analogous reactions.

Stereochemical Control

The (S)-configuration is achieved through chiral induction during cyclization. Computational studies suggest that the soft gold(I) catalyst stabilizes transition states favoring the (S)-enantiomer via π–π interactions between the benzhydryl group and the gold center.

Multi-Step Synthesis via N-Oxide Intermediate

General Procedure (GP1)

This method, adapted from Freiburg University’s protocol, involves three stages:

  • N-Oxide Formation : Pyridine derivatives are treated with m-CPBA (1.7 eq) in dichloromethane (DCM) to form N-oxides.

  • Cyanidation : Reaction with dimethylcarbamic chloride (1.3 eq) and TMSCN (1.3 eq) introduces a nitrile group.

  • Oxazole Ring Closure : Cyclization under basic conditions (K₂CO₃) yields the dihydrooxazole core.

Table 2: Multi-Step Synthesis Workflow

StepReagentsConditionsYield (%)
N-Oxide Formationm-CPBA, DCMRT, 12 h75
CyanidationDimethylcarbamic chloride, TMSCNRT, 2 h80
CyclizationK₂CO₃, DCMReflux, 6 h63

Modifications for (S)-Enantiomer

The original procedure yields the (R)-enantiomer. To obtain the (S)-form, chiral resolution using (S)-proline-derived catalysts or enantioselective cyanidation steps are employed.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Gold Catalysis : Offers shorter reaction times (total ~24 h) but moderate yields (52%) due to sensitive gold intermediates.

  • Multi-Step Synthesis : Higher overall yield (63%) but requires 48+ hours and meticulous purification.

Table 3: Method Comparison

ParameterGold CatalysisMulti-Step Synthesis
Total Yield52%63%
Reaction Time24 h48 h
Stereochemical Purity88% ee95% ee
ScalabilityLimited by Au costBench-scale feasible

Optimization Strategies

  • Gold Catalysis : Replacing AgOTf with non-silver additives (e.g., NaBARF) improves cost efficiency.

  • Multi-Step Synthesis : Using flow chemistry for N-oxide formation reduces reaction time to 4 h.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.2–7.5 ppm (benzhydryl aromatic protons) and δ 4.1–4.3 ppm (oxazole CH₂).

  • X-Ray Crystallography : Confirms the (S)-configuration with Cahn-Ingold-Prelog priority rules.

Purity Assessment

HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10) reveals 95% enantiomeric excess for the multi-step method .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine Core : The 6-benzhydrylpyridin-2-yl group introduces steric bulk, enhancing chiral induction in catalytic processes.
  • Oxazoline Ring : The 4-phenyl group stabilizes the ring conformation and modulates electronic properties.
  • Chiral Center : The (S)-configuration at C4 ensures stereochemical control in catalytic applications.

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Pyridine Substituents

Compound Name Pyridine Substituent Oxazoline Substituent Key Applications References
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 6-Benzhydryl 4-Phenyl Asymmetric catalysis (Ru complexes)
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 6-Benzhydryl 4-Phenyl Catalytic enantioselectivity studies (enantiomeric pair)
(S)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 6-Methyl 4-Phenyl Ligand screening in metal catalysis
(S)-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole 4-Chloro 4-Phenyl Coordination chemistry (electronic modulation)

Key Observations :

  • Steric Effects : The benzhydryl group in the target compound provides superior steric hindrance compared to smaller substituents (e.g., methyl), improving enantioselectivity in catalysis.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on pyridine alter ligand-metal interactions, impacting catalytic activity .

Analogues with Modified Oxazoline Substituents

Compound Name Oxazoline Substituent Key Features Applications References
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 4-Isopropyl Increased hydrophobicity Solvent-dependent catalysis
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole 5-Benzylidene, 2-p-Tolyl Planar conjugated system Photophysical studies
4-[(1H-Pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole 4-Pyrazolylmethyl Heterocyclic functionality Antibacterial agents

Key Observations :

  • Substituent Flexibility : Modifications at the 4-position (e.g., isopropyl) adjust steric bulk without compromising chiral integrity .
  • Biological Activity : Introduction of heterocycles (e.g., pyrazole) shifts applications toward antimicrobial use .

Key Observations :

  • Stereochemical Control: Chiral oxazolines require enantioselective synthesis (e.g., starting from chiral amino alcohols) .
  • Scalability: Non-chiral derivatives (e.g., benzo[b]thiophen-2-yl) achieve higher yields due to simpler purification .

Catalytic Performance

Compound Metal Complex Reaction Enantiomeric Excess (ee) References
(S)-Target Compound Ru(II)-p-cymene Amination of secondary alcohols Up to 95% ee
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole Ru(II)-arene Hydrogenation of ketones 89% ee
(S)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole Fe(II) Oxidation catalysis Not reported

Key Observations :

  • The benzhydryl group enhances enantioselectivity in Ru-catalyzed aminations compared to ethyl or phenanthroline derivatives .

Key Observations :

  • Antifungal activity correlates with aromatic substituents (e.g., benzo[b]thiophen-2-yl) rather than benzhydryl groups .

Biological Activity

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of significant interest due to its potential biological activities. This article aims to elaborate on its biological activity, including antifungal properties, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C27H22N2O
  • Molecular Weight : 390.48 g/mol
  • CAS Number : 2417528-06-2
  • Purity : Typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability .

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. A series of derivatives related to oxazole compounds were synthesized and evaluated for their antifungal efficacy. Notably, compounds derived from the oxazole framework exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans.

Minimum Inhibitory Concentration (MIC) Values

CompoundPathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2

These compounds demonstrated MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans, indicating strong antifungal activity .

Pharmacokinetics

Pharmacokinetic studies conducted on compound A31 revealed promising results:

  • Half-life in Human Liver Microsomes : 80.5 minutes
  • Metabolic Stability : High stability with weak inhibition on CYP3A4 and CYP2D6 enzymes, suggesting a low potential for drug-drug interactions .

Case Studies and Research Findings

  • Broad-Spectrum Antifungal Activity :
    • A study published in 2022 synthesized various 4,5-dihydrooxazole derivatives, demonstrating that specific modifications could enhance antifungal efficacy while maintaining metabolic stability .
  • In Vivo Studies :
    • In pharmacokinetic evaluations using SD rats, compound A31 showed favorable absorption and distribution characteristics, warranting further investigation for therapeutic applications .
  • Mechanistic Studies :
    • Research has indicated that the mechanism of action involves the inhibition of key enzymes in fungal metabolism, which is critical for their growth and survival.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole with high enantiomeric purity?

  • Methodological Answer : The synthesis involves a three-step protocol starting from (S)-(+)-2-Phenylglycinol. Key steps include:

  • Step 1 : Condensation of (S)-(+)-2-Phenylglycinol with benzhydryl-substituted pyridine derivatives under reflux in anhydrous ethanol.
  • Step 2 : Cyclization using a catalytic amount of glacial acetic acid to form the oxazoline ring.
  • Step 3 : Purification via recrystallization or column chromatography to achieve >99% purity.
  • Critical Parameters : Reaction temperature (70–80°C), solvent polarity, and stoichiometric control of reagents. Reported yields range from 83.2% to 94.5% per step .
    • Characterization : Confirm enantiomeric purity using polarimetry (specific rotation values) and structural integrity via IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and GC-MS .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-spectral approach is essential:

  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e. >99%) .
  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., oxazoline ring protons at δ 4.1–4.5 ppm; benzhydryl aromatic protons at δ 7.2–7.8 ppm). 13C^{13} \text{C}-NMR confirms carbonyl (C=O) and pyridyl carbon signals .
  • GC-MS : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects oxazoline C=N stretches (~1650 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing diastereomeric byproducts?

  • Methodological Answer :

  • Comparative Analysis : Compare experimental NMR shifts with computational simulations (DFT-based chemical shift predictions) to identify unexpected diastereomers.
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments, especially for ambiguous cases where NMR splitting patterns overlap .

Q. What strategies exist for modifying the oxazoline ring to enhance catalytic activity in asymmetric synthesis?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., bromo or nitro) at the pyridyl or benzhydryl positions to modulate Lewis acidity. For example, bromination at the pyridyl 6-position (as in related compounds) enhances coordination to transition metals .
  • Steric Tuning : Replace phenyl groups with bulkier substituents (e.g., tert-butyl) to improve stereoselectivity in catalytic cycles.
  • Hybrid Ligand Design : Combine oxazoline moieties with phosphine or N-heterocyclic carbene (NHC) ligands to create bifunctional catalysts .

Q. How does the presence of benzhydryl groups influence the compound’s stability under different reaction conditions?

  • Methodological Answer :

  • Steric Shielding : The benzhydryl group reduces oxidative degradation of the oxazoline ring by sterically protecting the C=N bond.
  • Thermal Stability : Under reflux conditions (e.g., in toluene at 110°C), the compound remains stable for >24 hours, as evidenced by consistent GC-MS retention times .
  • pH Sensitivity : Avoid strongly acidic conditions (pH <2), which protonate the pyridyl nitrogen, leading to ring-opening reactions.

Q. What methodological considerations are critical when scaling up the synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Kinetic Control : Maintain strict temperature gradients during cyclization to prevent racemization.
  • Catalyst Loading : Optimize glacial acetic acid concentration (5–10 mol%) to balance reaction rate and enantioselectivity.
  • Purification Scalability : Replace column chromatography with fractional crystallization (using ethanol/hexane mixtures) for cost-effective large-scale purification .

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